2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone
Overview
Description
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone is an organic compound with the molecular formula C12H7Cl3OS and a molecular weight of 305.61 g/mol . This compound is characterized by the presence of a phenyl group and a trichlorothiophenyl group attached to an ethanone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone typically involves the reaction of 2,4,5-trichlorothiophene with phenylacetyl chloride under specific conditions . The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) in an anhydrous environment to facilitate the Friedel-Crafts acylation process. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions of the thiophene ring, using nucleophiles like amines or thiols.
Condensation: It can participate in condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Although not widely used as a drug, its derivatives are explored for therapeutic potential in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar compounds to 2-Phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone include other phenyl-substituted thiophenes and chlorinated ethanones. For example:
2-Phenylthiophene: Lacks the chlorinated positions, making it less reactive in substitution reactions.
1-(2,4,5-Trichlorophenyl)ethanone: Similar structure but without the thiophene ring, affecting its electronic properties and reactivity.
2-Phenyl-1-(2,4-dichlorothiophen-3-yl)ethanone: Similar but with fewer chlorine atoms, altering its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity.
Properties
IUPAC Name |
2-phenyl-1-(2,4,5-trichlorothiophen-3-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3OS/c13-10-9(11(14)17-12(10)15)8(16)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAISNAJYOZHBB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=C(SC(=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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